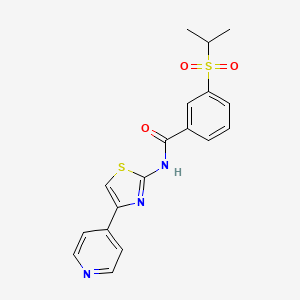

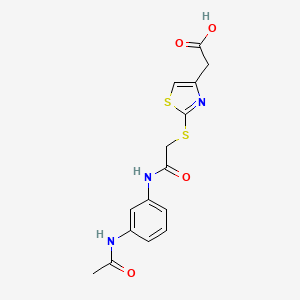

![molecular formula C15H11Cl2IO3 B2940600 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 428481-98-5](/img/structure/B2940600.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde” is a chemical compound. It has a molecular weight of 281.14 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a boiling point of 92-93 degrees . It is stored at ambient temperature .科学的研究の応用

Photocatalytic Oxidation

Research by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives shows the high conversion and selectivity of such compounds on a TiO2 photocatalyst under O2 atmosphere. This reaction is significant under both UV-light and visible light, indicating potential applications in photocatalysis (Higashimoto et al., 2009).

Reductive Aldehyde Group Modification

Arsenyev et al. (2016) describe the reduction of aldehyde groups in derivatives, leading to methoxymethyl or methyl analogues, and further oxidation into corresponding o-benzoquinones. This modification process demonstrates the chemical versatility of such compounds in synthetic chemistry (Arsenyev et al., 2016).

Linkers in Solid Phase Organic Synthesis

Swayze (1997) investigated electron-rich benzaldehyde derivatives as linkers for solid phase organic synthesis. Their conversion to various secondary amides and subsequent cleavage from supports highlights their potential in facilitating diverse synthetic pathways in organic chemistry (Swayze, 1997).

Photochemistry of Substituted Benzaldehydes

Charlton and Koh (1988) studied the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes, indicating the impact of methoxy substituents on photochemical reactions. This research suggests applications in photochemistry and molecular design (Charlton & Koh, 1988).

Catalytic Oxidative Demethylation

Fraaije and van Berkel (1997) explored the oxidative demethylation of methoxymethylphenol by vanillyl-alcohol oxidase. The study provides insight into catalytic mechanisms relevant to biochemical and enzymatic processes, indicating potential biomedical applications (Fraaije & van Berkel, 1997).

Safety and Hazards

特性

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2IO3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAODGSNJNSJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)

![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)

![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)